1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone
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Overview
Description
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone is a synthetic ketone fragrance known for its woody, slightly ambergris odor. It is commonly used in perfumes, laundry products, and cosmetics due to its long-lasting scent on skin and fabric .
Preparation Methods
The compound is synthesized through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using 85% phosphoric acid . The process ensures the acetyl group is positioned at the 2nd position of the resulting cyclohexene adduct, distinguishing it from other similar fragrances .
Chemical Reactions Analysis
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoleptic and antimicrobial compounds.
Biology: Studied for its potential effects on various biological systems, including its genetic toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and long-lasting properties.
Industry: Widely used in the fragrance industry for perfumes, soaps, shampoos, detergents, and air fresheners.
Mechanism of Action
The compound exerts its effects primarily through its interaction with olfactory receptors, providing a long-lasting woody and ambergris scent. The molecular targets include olfactory receptor neurons, which are activated upon binding with the compound, leading to the perception of its characteristic odor .
Comparison with Similar Compounds
1-(2,3,8,8-Tetramethyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-2-yl)ethanone is unique due to its specific structure and odor profile. Similar compounds include:
Iso E Super: Another synthetic ketone fragrance with a similar woody scent.
Amberonne: Known for its amber-like odor.
Boisvelone: Used in perfumes for its woody fragrance.
These compounds share similar uses in the fragrance industry but differ in their specific chemical structures and odor profiles, making each unique in its application .
Properties
CAS No. |
68155-66-8 |
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Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(2,3,8,8-tetramethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h9,11,14H,6-8,10H2,1-5H3 |
InChI Key |
NOMWSTMYQKABST-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2CCCC(C2CC1(C)C(=O)C)(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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